

Independent replication of studies using APJ receptor agonist 5

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Compound of Interest

Compound Name: APJ receptor agonist 5

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A Comparative Guide to Small-Molecule APJ Receptor Agonists For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of selected small-molecule agonists targeting the Apelin Receptor (APJ), a G-protein coupled receptor (GPCR) implicated in cardiovascular regulation and other physiological processes. The data presented is compiled from published studies to assist researchers in evaluating alternatives for therapeutic development. The primary comparator for these synthetic molecules is the endogenous ligand, [Pyr1]apelin-13.

Introduction to APJ Receptor Agonism

The apelin/APJ system is a critical regulator of cardiovascular homeostasis. Activation of the APJ receptor by its endogenous ligand, apelin, leads to a range of physiological effects, including increased cardiac contractility, vasodilation, and angiogenesis. Consequently, APJ receptor agonists are being investigated as potential therapeutics for conditions such as heart failure.^{[1][2]} However, the therapeutic utility of native apelin peptides is limited by their short half-life in circulation.^{[3][4]} This has driven the development of non-peptidic, orally bioavailable small-molecule agonists with improved pharmacokinetic profiles.^{[3][4]} This guide focuses on a comparative analysis of several such molecules: BMS-986224, AMG 986, and CMF-019, benchmarked against the potent endogenous agonist, [Pyr1]apelin-13.

Data Presentation: In Vitro Pharmacology

The following tables summarize the quantitative data from in vitro pharmacological assays for BMS-986224, AMG 986, and [Pyr1]apelin-13, focusing on receptor binding, G-protein signaling (cAMP inhibition and GTPyS binding), and β -arrestin pathway engagement.

Table 1: Receptor Binding Affinity

Compound	Assay	Species	Kd (nmol/L)	Reference
BMS-986224	Radioligand Binding	Human	0.3	[1] [3]
[Pyr1]apelin-13	Radioligand Binding	Human	(Ki) 0.074	[5]

Table 2: G-Protein Signaling Potency (cAMP Inhibition)

Compound	Assay	Species	EC50 (nmol/L)	Reference
BMS-986224	cAMP Inhibition	Human	0.02 \pm 0.02	[2] [3]
AMG 986	cAMP Inhibition	Human	\sim 0.23 (logEC50 -9.64 \pm 0.03)	[4] [6]
AM-8123	cAMP Inhibition	Human	\sim 0.36 (logEC50 -9.44 \pm 0.04)	[4] [6]
[Pyr1]apelin-13	cAMP Inhibition	Human	0.05 \pm 0.07	[2] [3]

Table 3: β -Arrestin Recruitment Potency

Compound	Assay	Species	EC50 (nmol/L)	Reference
BMS-986224	β-Arrestin Recruitment	Human	More potent than [Pyr1]apelin-13	[2]
AMG 986	β-Arrestin Recruitment	Human	~0.25 (logEC50 -9.61 ± 0.13)	[6]
AM-8123	β-Arrestin Recruitment	Human	~0.35 (logEC50 -9.45 ± 0.08)	[6]
[Pyr1]apelin-13	β-Arrestin Recruitment	Human	~11 (logEC50 -8.96 ± 0.03)	[6]

Table 4: ERK Phosphorylation and Receptor Internalization

Compound	Assay	Species	Potency Comparison	Reference
BMS-986224	ERK Phosphorylation	Human	More potent than [Pyr1]apelin-13	[2]
BMS-986224	Receptor Internalization	Human	More potent than [Pyr1]apelin-13	[2]

CMF-019 is another small-molecule agonist that has been characterized as a G protein-biased agonist, preferentially activating G-protein-dependent pathways over β-arrestin recruitment.^[7] ^[8] This biased agonism may offer therapeutic advantages by minimizing receptor desensitization and internalization associated with β-arrestin.^[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay measures the affinity of a compound for the APJ receptor.

- Cell Lines: Human embryonic kidney 293 (HEK293) cells stably expressing the human APJ receptor are commonly used.[3]
- Radioligand: [3H]Apelin-13 is used as the radiolabeled ligand.[3]
- Procedure:
 - Cell membranes expressing the APJ receptor are isolated.
 - Membranes are incubated with a fixed concentration of [3H]apelin-13 and varying concentrations of the unlabeled competitor compound (e.g., BMS-986224).
 - The reaction is allowed to reach equilibrium.
 - The bound radioligand is separated from the unbound ligand by filtration.
 - The amount of bound radioactivity is quantified using a scintillation counter.
 - The data is analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki or Kd) is calculated.[3]

cAMP Inhibition Assay

This functional assay measures the ability of an agonist to activate the Gi-protein coupled APJ receptor, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

- Cell Lines: CHO-K1 or HEK293 cells stably expressing the human APJ receptor are typically used.[3][9]
- Procedure:
 - Cells are plated in a multi-well format.
 - Cells are pre-treated with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

- Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.
- Cells are then treated with varying concentrations of the APJ agonist.
- After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles with a fluorescent or chemiluminescent readout (e.g., LANCE Ultra cAMP kit).[9][10]
- The concentration-response curve is plotted to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.[2][3]

β-Arrestin Recruitment Assay

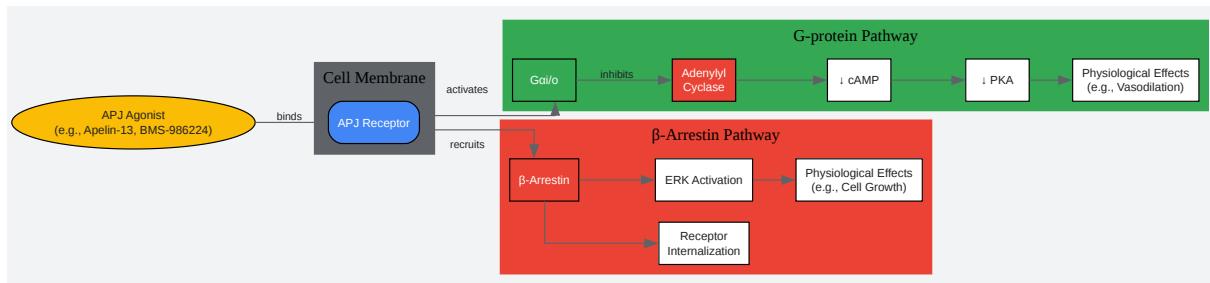
This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and G-protein-independent signaling.

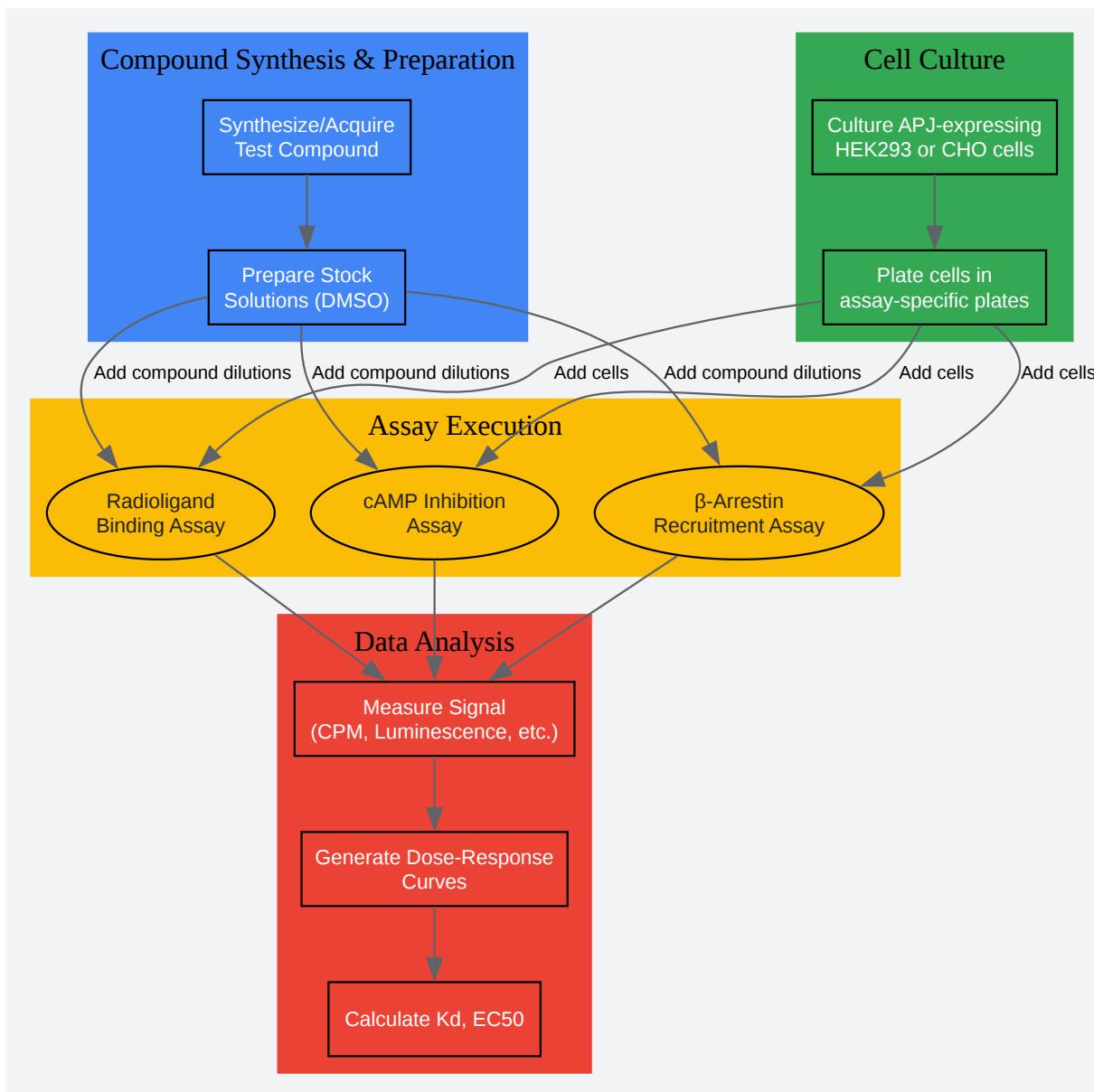
- Technology: Enzyme Fragment Complementation (EFC) technology (e.g., DiscoverX PathHunter) is a common method.[11][12]
- Principle: The APJ receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This allows them to form an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[11]
- Procedure:
 - Engineered cells co-expressing the tagged receptor and β-arrestin are plated.[13]
 - Cells are treated with varying concentrations of the agonist.
 - After incubation, the detection reagents (substrate) are added.
 - The chemiluminescent signal is measured using a luminometer.
 - The EC50 for β-arrestin recruitment is determined from the dose-response curve.[6][11]

Mandatory Visualization

APJ Receptor Signaling Pathways

The following diagram illustrates the primary signaling cascades initiated by the activation of the APJ receptor. Agonist binding to the APJ receptor can trigger both G-protein-dependent and β -arrestin-dependent pathways. The Gi pathway inhibits adenylyl cyclase, reducing cAMP levels, while the β -arrestin pathway is involved in receptor internalization and activation of other signaling molecules like ERK.



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